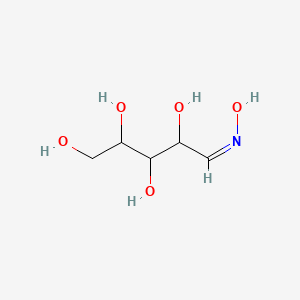

L-Arabinose, oxime

Description

Significance of Carbohydrate-Derived Oximes in Organic Chemistry and Chemical Biology

Carbohydrate-derived oximes are a class of compounds that have garnered considerable attention in organic chemistry and chemical biology. The oxime functional group, characterized by a C=N-OH moiety, imparts unique reactivity, allowing these molecules to serve as versatile intermediates in the synthesis of a wide array of compounds. In organic synthesis, oximes are precursors to amines, nitriles, and various heterocyclic structures. The presence of the carbohydrate scaffold introduces chirality and multiple hydroxyl groups, which can be selectively manipulated to create complex and stereochemically defined molecules.

In the realm of chemical biology, the coupling of carbohydrates with other molecules, known as bioconjugation, is a critical tool for studying biological processes. juniperpublishers.com The reaction between a carbonyl group (like the one in the open-chain form of a sugar) and an aminooxy-containing compound to form an oxime linkage is a key strategy in this field. researchgate.netsci-hub.se This "oxime ligation" is valued for its high chemoselectivity and the stability of the resulting bond, making it suitable for creating glycoconjugates, which are instrumental in studying carbohydrate-protein interactions, developing vaccines, and designing targeted drug delivery systems. juniperpublishers.comresearchgate.net Furthermore, some sugar oxime derivatives have been investigated for their potential as enzyme inhibitors and surfactants. juniperpublishers.com

Overview of L-Arabinose as a Monosaccharide Precursor in Advanced Synthesis

L-arabinose is a pentose (B10789219) sugar that, unlike many other common monosaccharides which exist predominantly in the "D" form, is more commonly found in nature in its "L" configuration. hmdb.ca It is a major component of various biopolymers, including hemicellulose and pectin, found in plant cell walls. hmdb.caspectrumchemical.com Significant amounts of L-arabinose can be found in agricultural residues like corn fiber, wheat bran, and sugar beet pulp. tandfonline.comcranfield.ac.uk

As a precursor in advanced synthesis, L-arabinose offers a readily available, chiral starting material. Its five-carbon backbone and defined stereochemistry make it a valuable chiron for the synthesis of other rare sugars, complex natural products, and pharmaceutical intermediates. google.comucl.ac.uknih.gov For instance, L-arabinose has been used as a starting material in the synthesis of L-ribose. google.com Moreover, its utility extends to being a catalyst in green chemistry applications for the synthesis of compounds like quinoxaline (B1680401) derivatives. tandfonline.com The microbial conversion of L-arabinose is also an area of active research for the production of value-added chemicals and biofuels. tandfonline.commdpi.com

Historical Context of L-Arabinose Oxime Discovery and Early Characterization

The preparation of pentose oximes, including L-arabinose oxime, was described in scientific literature as early as 1975. juniperpublishers.com Researchers such as Masayoshi Iio and colleagues detailed a method for preparing oximes of arabinose, ribose, and xylose by reacting the respective pentose with hydroxylamine (B1172632) in anhydrous ethanol (B145695). kyushu-u.ac.jp A key aspect of their method was the use of free hydroxylamine, generated by neutralizing hydroxylamine hydrochloride with sodium ethoxide, and the removal of water to favor the formation of the oxime. kyushu-u.ac.jp

These early studies successfully produced crystalline L-arabinose oxime. kyushu-u.ac.jp The characterization of these compounds involved analytical techniques available at the time, including nuclear magnetic resonance (NMR) spectroscopy, which helped to elucidate their structure. kyushu-u.ac.jp It was noted that in solution, sugar oximes could exist as a mixture of isomers, such as the syn and anti forms of the oxime and cyclic pyranose forms. juniperpublishers.com For instance, arabinose oxime was found to have a dominant anti form in the initially crystallized product. juniperpublishers.com These foundational studies provided the basis for the synthesis and structural understanding of L-arabinose oxime, paving the way for its later use in more complex chemical applications.

Scope and Research Significance of L-Arabinose Oxime Studies

Research involving L-arabinose oxime and related sugar oximes spans several areas of chemical science. A primary focus is their use as synthetic intermediates. The oxime group can be transformed into other functional groups or participate in cycloaddition reactions, while the sugar moiety provides a chiral template. juniperpublishers.com This has been exploited in the synthesis of novel chiral compounds and complex molecular architectures, including isoxazolines and disaccharide mimics. juniperpublishers.com

Furthermore, the principles of oxime formation from L-arabinose are central to the development of bioconjugation techniques. The ability to link the carbohydrate to proteins, polymers, or surfaces via a stable oxime bond is of high importance in materials science and medicine. juniperpublishers.comresearchgate.net For example, sugar oximes have been studied for their potential as surfactants, where the hydrophilic sugar head is connected to a hydrophobic tail via an oxime ether linkage. juniperpublishers.com The enzymatic transesterification of L-arabinose using oxime esters as acyl donors has also been explored, highlighting its role in biocatalysis. uliege.be The ongoing research into L-arabinose oxime and its derivatives continues to contribute to the fields of glycochemistry, medicinal chemistry, and the development of advanced biomaterials. juniperpublishers.comsci-hub.se

Physicochemical Properties of L-Arabinose and L-Arabinose Oxime

| Property | L-Arabinose | L-Arabinose Oxime |

| CAS Number | 5328-37-0 glentham.com | 5331-45-3 |

| Molecular Formula | C₅H₁₀O₅ glentham.com | C₅H₁₁NO₅ |

| Molar Mass | 150.13 g/mol glentham.comscbt.com | 165.15 g/mol |

| Appearance | White crystalline powder tcichemicals.com | Crystalline solid kyushu-u.ac.jp |

| Melting Point | 158 - 160 °C hmdb.ca | Data not readily available |

| Water Solubility | High (500 mg/mL) hmdb.ca | Soluble |

Structure

3D Structure

Properties

CAS No. |

57884-47-6 |

|---|---|

Molecular Formula |

C5H11NO5 |

Molecular Weight |

165.14 g/mol |

IUPAC Name |

(5Z)-5-hydroxyiminopentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1- |

InChI Key |

OKDOWAAKOUUJPX-BHQIHCQQSA-N |

Isomeric SMILES |

C(C(C(C(/C=N\O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=NO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for L Arabinose Oxime and Its Derivatives

Classical Approaches to L-Arabinose Oxime Synthesis

The traditional method for synthesizing L-arabinose oxime involves the reaction of L-arabinose with hydroxylamine (B1172632). This reaction is a fundamental process in carbohydrate chemistry, leading to the formation of an oxime from the aldehyde group of the sugar.

Reaction of L-Arabinose with Hydroxylamine: Conditions and Parameters

The synthesis of L-arabinose oxime is achieved by reacting L-arabinose with hydroxylamine. kyushu-u.ac.jpjuniperpublishers.com Typically, hydroxylamine hydrochloride is used in combination with a base like sodium ethoxide or sodium acetate (B1210297) to generate free hydroxylamine in situ. juniperpublishers.commdpi.com The reaction is often carried out in a solvent such as anhydrous ethanol (B145695). kyushu-u.ac.jpjuniperpublishers.com The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of L-arabinose, followed by the elimination of a water molecule to form the oxime. pearson.com

Key parameters that influence the reaction include temperature, reaction time, and the molar ratio of reactants. For instance, the reaction can be performed at temperatures ranging from room temperature to 40–50 °C. mdpi.com The molar ratio of L-arabinose to hydroxylamine is also a critical factor, with studies showing that a ratio of 1:1.8 can lead to the complete conversion of the sugar to the oxime. kyushu-u.ac.jp

Table 1: Reaction Parameters for L-Arabinose Oxime Synthesis

| Parameter | Condition | Source |

| Reactants | L-Arabinose, Hydroxylamine Hydrochloride | kyushu-u.ac.jppearson.com |

| Base | Sodium Ethoxide, Sodium Acetate | juniperpublishers.commdpi.com |

| Solvent | Anhydrous Ethanol | kyushu-u.ac.jpjuniperpublishers.com |

| Temperature | Room Temperature to 50°C | mdpi.com |

| Molar Ratio (Arabinose:Hydroxylamine) | 1:1.8 for complete conversion | kyushu-u.ac.jp |

Role of Anhydrous Solvents and Water Removal in Synthesis Efficiency

The efficiency of L-arabinose oxime synthesis is significantly enhanced by the use of anhydrous solvents and the removal of water from the reaction mixture. kyushu-u.ac.jp Since the formation of an oxime is a dehydration reaction, the presence of water can hinder the reaction equilibrium and reduce the yield of the desired product. kyushu-u.ac.jp

Anhydrous ethanol is a commonly used solvent for this purpose. kyushu-u.ac.jpjuniperpublishers.com To further ensure anhydrous conditions, techniques such as co-evaporation with benzene (B151609) can be employed to remove any traces of water initially present in the solvent and the water formed during the reaction. kyushu-u.ac.jp This strict control over water content is particularly crucial for the crystallization of the oxime product, as sugar oximes are often highly soluble in water, making their isolation from aqueous solutions difficult. kyushu-u.ac.jp The use of anhydrous conditions favors both the formation and the subsequent crystallization of L-arabinose oxime. kyushu-u.ac.jp

Control and Isolation of Stereoisomers (Syn/Anti, Z/E Isomers) of L-Arabinose Oxime

The oximation of L-arabinose can result in the formation of stereoisomers, specifically syn and anti (or Z and E) isomers, due to the geometry of the carbon-nitrogen double bond. juniperpublishers.comjuniperpublishers.com The open-chain form of the sugar oxime exists as these two isomers, while in solution, it can also be in equilibrium with the cyclic α- and β-anomers. nih.gov

The control and isolation of these isomers can be challenging. In the case of L-arabinose oxime, it has been observed that the anti form tends to crystallize first from the reaction mixture. juniperpublishers.comjuniperpublishers.com Subsequent recovery from the mother liquor may yield a higher proportion of the syn form. juniperpublishers.comjuniperpublishers.com This differential crystallization behavior provides a method for the separation of the isomers. Techniques like fractional crystallization can be employed, although their effectiveness may vary. google.com For more precise separation and analysis, high-performance liquid chromatography (HPLC) can be utilized. nih.gov Spectroscopic methods, such as nuclear magnetic resonance (NMR), are essential for the characterization and determination of the isomeric ratios. nih.gov

Advanced Synthetic Strategies for L-Arabinose Oxime Analogs

Beyond the classical synthesis of L-arabinose oxime, more advanced strategies are employed to create analogs with modified structures and properties. These methods include chemo-enzymatic approaches and multi-step transformations.

Chemo-Enzymatic Synthesis Utilizing Oxime Esters and Lipases

Chemo-enzymatic methods combine chemical synthesis with enzymatic catalysis to achieve high selectivity and efficiency. nih.gov In the context of L-arabinose oxime analogs, lipases have been used to catalyze the synthesis of sugar fatty acid esters from L-arabinose. researchgate.net A similar approach can be envisioned for L-arabinose oxime, where oxime esters are used as acyl donors in lipase-catalyzed reactions. uliege.bepsu.edu

Lipases, such as those from Pseudomonas cepacia, can selectively acylate the primary hydroxyl group of sugars. psu.edu This enzymatic acylation can be performed in organic solvents like dry pyridine (B92270). psu.edu The use of oxime esters as acylating agents in these reactions offers an alternative to other activated acyl donors. psu.edu This strategy allows for the regioselective modification of the sugar oxime, leading to the formation of novel analogs.

Multi-Step Chemical Transformations Involving L-Arabinose Oxime Intermediates

L-arabinose oxime is a valuable intermediate in multi-step chemical transformations. juniperpublishers.comjuniperpublishers.com For example, it is a key component in the Wohl degradation, a method for shortening the carbon chain of aldoses. pearson.com In this process, the L-arabinose oxime is first acetylated and then dehydrated with acetic anhydride (B1165640) to form a nitrile. pearson.com Subsequent steps lead to the formation of a shorter sugar, D-erythrose. pearson.com

Furthermore, L-arabinose itself is a starting material for the synthesis of other important molecules, such as L-ribose. chemicalbook.comresearchgate.net These synthetic pathways can involve the initial formation of an L-arabinose derivative, which is then subjected to a series of chemical modifications. google.com The oxime functionality can also be a precursor for the synthesis of other heterocyclic structures, such as isoxazolines. juniperpublishers.com These multi-step transformations highlight the utility of L-arabinose and its oxime derivative as building blocks in synthetic organic chemistry. libretexts.org

Protecting Group Strategies in Complex L-Arabinose Oxime Derivative Synthesis

The synthesis of complex derivatives from L-arabinose or its oxime necessitates precise control over the reactivity of its multiple hydroxyl groups. This is achieved through the strategic use of protecting groups, which temporarily mask these functional groups, allowing for regioselective modifications elsewhere in the molecule. pressbooks.puborganic-chemistry.org An effective protecting group strategy is defined by three key criteria: the group must be easy to introduce, stable under the conditions of subsequent reactions, and easy to remove with high yield. pressbooks.pub

In carbohydrate chemistry, orthogonal protection is a powerful strategy where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. organic-chemistry.orgiris-biotech.de This allows for the sequential manipulation of different hydroxyl groups within the same molecule. organic-chemistry.org For instance, the Fmoc (Fluorenylmethyloxycarbonyl) group, which is base-labile, and the acid-labile t-butyl (tBu) group represent a common orthogonal pair. iris-biotech.de

Common protecting groups for the hydroxyl functions of arabinose include acetals, ketals, and silyl (B83357) ethers. Cyclic acetals, formed by reacting the sugar with a diol, are excellent protecting groups for aldehydes and ketones and are stable under basic conditions but easily removed by acidic hydrolysis. pressbooks.pub For example, the cis-3,4-diol of a β-p-methoxyphenyl (PMP) L-arabinose glycoside can be selectively protected with 2,2-dimethoxypropane (B42991) to form an acetonide. rsc.org This protected intermediate can then undergo further reactions at the free C-2 hydroxyl group. rsc.org The acetonide can later be deprotected using aqueous acetic acid to regenerate the diol. rsc.org

Silyl ethers, such as tert-butyldimethylsilyl (TBS), are frequently employed for their tunable stability and ease of introduction. In a synthesis targeting a disaccharide component of the antitumor agent OSW-1, the C-4 hydroxyl group of a xylose derivative was regioselectively protected with TBSCl. rsc.org This selectivity was achieved by controlling the concentration and slow addition of the reagent, exploiting the higher reactivity of the C-4 hydroxyl group. rsc.org Such regioselective protection is crucial for directing subsequent glycosylation or modification steps to the desired position on the L-arabinose scaffold. rsc.orgnih.gov

Table 1: Protecting Group Strategies for L-Arabinose Derivatives

| Protecting Group | Functional Group Protected | Conditions for Introduction | Conditions for Removal | Application Example | Citation |

|---|---|---|---|---|---|

| Acetonide | cis-Diols (e.g., C3, C4) | 2,2-Dimethoxypropane, acid catalyst | 70% Acetic Acid/H₂O | Protection of the 3',4'-diol in a β-PMP L-arabinose acceptor. | rsc.org |

| tert-Butyldimethylsilyl (TBS) | Hydroxyl groups (regioselective) | TBSCl, Imidazole, DCM (low concentration) | TBAF (Tetrabutylammonium fluoride) | Regioselective protection of the C-4 hydroxyl group in a xylose derivative. | rsc.org |

| Acetyl (Ac) | Hydroxyl groups | Acetic anhydride, Pyridine | NaOMe (Sodium methoxide) in Methanol | Protection of the C-2' hydroxyl group in an L-arabinose derivative. | rsc.org |

| Benzoyl (Bz) | Hydroxyl groups | Benzoyl chloride, Pyridine | Basic hydrolysis (e.g., NaOMe) | Protection of hydroxyls in a triol for isolation and characterization. | nih.govacs.org |

L-Arabinose Oxime as a Key Synthetic Intermediate

L-arabinose oxime is a valuable precursor in organic synthesis, providing access to a range of important molecules, from other rare sugars and their nucleoside analogs to complex carbocycles.

Precursor in the Stereoselective Synthesis of L-Ribose and Derived Nucleoside Analogs

L-Ribose is a rare and valuable sugar that is a key component of L-nucleoside analogs, compounds investigated for their potential antiviral properties. madridge.orgresearchgate.netnih.gov A common and practical route to L-ribose begins with the more abundant L-arabinose. scispace.comgoogle.com The core of this transformation is the stereochemical inversion of the hydroxyl group at the C-2 position.

The L-ribose synthesized through these methods is a critical intermediate for producing L-ribonucleosides and their analogs, which are explored as therapeutic agents. madridge.orgscispace.com

Table 2: Synthesis of L-Ribose from a Protected L-Arabinose Derivative

| Step | Reaction | Reagents | Product | Yield | Citation |

|---|---|---|---|---|---|

| 1 | Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Methyl 3,4-O-isopropylidene-β-L-erythro-pentos-2-uloside | - | scispace.comresearchgate.net |

| 2 | Reduction | NaBH₄ in EtOH at 0 °C | Methyl 3,4-O-isopropylidene-β-L-ribopyranoside | 4:1 ratio with starting arabino derivative | scispace.com |

| 3 | Deprotection (acetonide) | 80% Acetic Acid | Methyl β-L-ribopyranoside | 64.7% (after chromatography) | scispace.com |

| 4 | Deprotection (glycoside) | Dowex 50w (H⁺ form) | L-Ribose | Quantitative | scispace.comresearchgate.net |

| Overall | - | - | L-Ribose | 76.3% | researchgate.netresearchgate.net |

Application in Carbocyclization Reactions to Form Hydroxylated Cycloalkanes

Carbohydrates like L-arabinose are excellent chiral starting materials for synthesizing hydroxylated cycloalkanes, which are structures found in many biologically active molecules. tcichemicals.comtcichemicals.com L-arabinose oxime derivatives are particularly useful in these transformations.

A prominent method is the intramolecular nitrile oxide-alkene cycloaddition (INOAC). tcichemicals.com In this reaction, an L-arabinose derivative is first modified to contain a terminal alkene. This alkenyl sugar is then converted to its oxime. Treatment of the oxime with an oxidizing agent like chloramine-T generates a nitrile oxide intermediate in situ. tcichemicals.comacs.org This highly reactive species undergoes a [3+2] cycloaddition with the alkene at the other end of the molecule, forming a fused bicyclic isoxazoline (B3343090), which is a precursor to a carbocycle. tcichemicals.com To ensure the success of the carbocyclization, the hydroxyl groups of the sugar must typically be protected to prevent an intramolecular attack on the nitrile oxide, which would lead to an undesired oximolactone. tcichemicals.com

This INOAC methodology has been successfully applied in the first total synthesis of (+)-Gabosine F, a hydroxylated cyclohexane, starting from L-arabinose, thereby confirming the natural product's absolute configuration. acs.org Other carbocyclization reactions starting from sugar oximes include intramolecular nitrone-alkene cycloadditions. tcichemicals.comresearchgate.net

Formation of N,N,O-Trisubstituted Hydroxylamines from L-Arabinose

N,N,O-trisubstituted hydroxylamines are a class of compounds that have been underrepresented in medicinal chemistry but hold potential due to their unique properties, such as low basicity and relative stability. uga.edumdpi.com Synthesizing these molecules where the oxygen is attached to a sugar moiety, such as one derived from L-arabinose, creates valuable chiral building blocks.

While methods starting directly from L-arabinose oxime are not extensively detailed, general synthetic strategies for N,N,O-trisubstituted hydroxylamines can be applied. A novel method involves the glycosylation of an N,N-disubstituted hydroxylamine with a 1,2-anhydro sugar donor, which can be prepared from L-arabinose. uga.edu This reaction initially forms a kinetically favored N-glycosidyl amine oxide, which then undergoes an acid-catalyzed rearrangement to the more thermodynamically stable O-glycosyl hydroxylamine. uga.edu

Another powerful and broadly applicable method is the direct N-O bond formation via an SN2-like reaction between a magnesium amide (derived from a secondary amine) and an alcohol-derived 2-methyl-tetrahydropyranyl (MTHP) monoperoxyacetal, which acts as an electrophilic oxygen source. mdpi.com An L-arabinose derivative could serve as the alcohol component in this synthesis, allowing for the convergent creation of complex O-arabinosyl-N,N-disubstituted hydroxylamines. mdpi.com Further methods include the stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines. nih.govresearchgate.net

Green Chemistry Considerations in L-Arabinose Oxime Synthesis

The principles of green chemistry, which promote the use of renewable resources and environmentally benign processes, are highly relevant to carbohydrate chemistry. nih.govucl.ac.uk L-arabinose, being derived from abundant biomass like sugar beet pulp, is an excellent renewable feedstock. acs.orgnih.govrsc.org

Utilization of L-Arabinose as a Catalyst in Sustainable Chemical Processes

Beyond its role as a renewable starting material, L-arabinose itself has recently been identified as an effective, biodegradable, and non-toxic organocatalyst for promoting important chemical transformations. tandfonline.comresearchgate.net This aligns with the green chemistry goal of replacing potentially toxic metal-based catalysts with sustainable alternatives. researchgate.net

Another application is in the three-component Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones/thiones, a class of medicinally important heterocyclic compounds. researchgate.net The use of L-arabinose as a catalyst under solvent-free conditions provides a simple, efficient, and green approach with short reaction times and high yields. researchgate.net These examples showcase the potential of L-arabinose to act as a catalyst, expanding its utility in sustainable chemical synthesis. tandfonline.comresearchgate.net

Table 3: L-Arabinose as a Sustainable Organocatalyst

| Reaction | Catalyst | Conditions | Key Advantages | Citation |

|---|---|---|---|---|

| Quinoxaline (B1680401) Synthesis | L-Arabinose | Eco-friendly solvent | High purity of products, reduced waste, enhanced sustainability, novel catalyst. | tandfonline.com |

| Biginelli Reaction (Synthesis of Dihydropyrimidinones) | L-Arabinose | Solvent-free | Simple, efficient, cost-effective, recyclable catalyst, short reaction times. | researchgate.net |

Chemical Reactivity and Derivatization Chemistry of L Arabinose Oxime

Transformations of the Oxime Functional Group

The oxime functional group in sugar oximes, including L-Arabinose oxime, is a versatile synthon that can be converted into other important chemical entities such as isoxazolines and nitriles.

The transformation of sugar oximes into heterocyclic structures like isoxazolines has been a subject of significant research. One notable pathway involves the reaction of sugar oximes with dimethyl acetylenedicarboxylate (B1228247) (DMAD). juniperpublishers.comrsc.org For instance, the reaction of a protected glucose oxime with DMAD was found to proceed through a nitrone intermediate, ultimately yielding the corresponding isoxazoline (B3343090) glucoside in high yield. juniperpublishers.com This reaction creates chiral isoxazolines that incorporate a sugar moiety. juniperpublishers.comrsc.org The reaction initially forms a sugar nitrone via a Michael addition, which is then followed by a 1,3-dipolar cycloaddition with another molecule of the reagent, such as methyl acrylate. juniperpublishers.com

Another significant transformation is the conversion of sugar oximes into sugar nitriles. A novel method for this conversion utilizes Grubbs' catalyst or other ruthenium salts. juniperpublishers.com In this process, a mixture of the sugar oxime and a catalytic amount of a ruthenium salt, such as Cl2(PCy3)2Ru=CHPh, is heated in a solvent like benzene (B151609) to produce the desired sugar nitrile. juniperpublishers.com

Table 1: Conversion Reactions of Sugar Oximes

| Starting Material | Reagent(s) | Product | Catalyst/Conditions |

| Sugar Oxime | Dimethyl acetylenedicarboxylate (DMAD) | Isoxazoline | Nitrone intermediate |

| Sugar Oxime | Ruthenium Salts (e.g., Grubbs' catalyst) | Nitrile | 3 mol % catalyst, Benzene, Heat |

The nitrosation of sugar oximes provides a pathway to unique glycosyl derivatives. Research has shown that treating oximes of various sugars, such as glucose, xylose, and lactose, with sodium nitrite (B80452) (NaNO2) and hydrochloric acid (HCl) yields 2-(β-glycopyranosyl)-1-hydroxydiazene-2-oxides. juniperpublishers.comnih.gov These products are typically isolated as salts. nih.gov For example, the nitrosation of mannose oxime with NaNO2/HCl afforded 1-hydroxy-2-(β-D-mannopyranosyl)diazene-2-oxide. nih.gov However, altering the nitrosating agent and conditions can change the outcome; the reaction of mannose oxime with isopentyl nitrite in aqueous solutions of cesium hydroxide (B78521) (CsOH) or potassium hydroxide (KOH) resulted in the formation of 2-(α-D-mannofuranosyl)-1-hydroxydiazene-2-oxide salts. nih.gov In contrast, the nitrosation of fructose (B13574) oxime under acidic conditions simply furnished fructose. nih.gov

Functionalization and Conjugation Strategies

The oxime group is a powerful tool for ligation, enabling the conjugation of sugars to a wide array of biomolecules and the synthesis of complex derivatives.

Oxime ligation is a highly efficient and bioorthogonal reaction used to form stable conjugates. nih.govrsc.org The reaction occurs between a nucleophilic aminooxy group (H2N-O-R) and an electrophilic carbonyl group, such as an aldehyde or ketone, present on a target molecule. nih.govunivie.ac.at This chemoselective ligation is particularly valuable because the required functional groups are not commonly found in biomacromolecules, allowing for specific modification. juniperpublishers.com The reaction proceeds under mild aqueous conditions and does not require metal catalysts that can interfere with biological systems. nih.govunivie.ac.at

Sugar oximes serve as valuable intermediates in the construction of complex molecular architectures, including glycosylated pharmaceuticals. juniperpublishers.com The oxime linkage has been successfully employed to ligate sugars to peptides, proteins, lipids, and other molecules of biological interest. juniperpublishers.comnih.gov An efficient microwave-mediated method has been developed for synthesizing oxime-linked glycoclusters, where the aldehyde or ketone group of a sugar reacts with an aminooxy moiety on a core molecule. juniperpublishers.com This approach is advantageous as it can be performed with unprotected sugars in aqueous conditions. juniperpublishers.com

Table 2: Key Features of Oxime Ligation for Bioconjugation

| Feature | Description |

| Reactants | Aminooxy group (on one molecule) and a carbonyl (aldehyde/ketone) group (on the other). nih.gov |

| Bond Formed | Stable oxime bond (C=N-O). nih.gov |

| Conditions | Mild, typically in aqueous media, often catalyzed by aniline (B41778) derivatives. nih.govunivie.ac.at |

| Selectivity | High chemoselectivity and bioorthogonality. juniperpublishers.comnih.gov |

| Applications | Preparation of glycoconjugates, polymer-proteins, peptide dendrimers, and PET tracers. nih.gov |

Amidoximes are typically synthesized through the nucleophilic attack of hydroxylamine (B1172632) on a nitrile. nih.gov In the context of carbohydrate chemistry, sugar amidoxime (B1450833) derivatives have garnered interest for their biological activities. juniperpublishers.com Specifically, certain amidoxime derivatives have been identified as broad-spectrum inhibitors of glycosidases. juniperpublishers.com It has been suggested that substituents at the exocyclic nitrogen of these amidoximes can mimic the aglycon portion of a natural substrate, thereby enhancing selectivity against specific enzymes like β-glycosidase. juniperpublishers.com

Sugar aldehyde oximes can participate in glycosylation reactions, acting as acceptors for glycosyl donors to form disaccharides. juniperpublishers.com The stereochemical outcome of these reactions can be influenced by the structure of the participating oxime. For example, the glycosylation of a furanose oxime with various donors resulted in excellent yields (85%-97%) and favored the formation of the Z-isomer of the resulting oxime-linked disaccharide. juniperpublishers.com Similarly, the glycosylation of an aldehyde oxime also afforded disaccharides, albeit in slightly lower yields (73%-95%), again with a preference for the Z-isomer. juniperpublishers.com This indicates that the structure of the coupling oxime plays a crucial role in determining the Z/E isomeric ratio of the final product. juniperpublishers.com

Generation of L-Arabinose Oxime Analogues with Modified Structures

The structural modification of L-arabinose oxime allows for the generation of analogues with potentially altered chemical and biological properties. Key derivatization strategies include the synthesis of aldonolactone oxime derivatives and the preparation of L-arabinose phosphate (B84403) oxime.

Synthesis of Aldonolactone Oxime Derivatives

Aldonolactone oxime derivatives of L-arabinose are recognized as neutral inhibitors of α-glycosidase and are characterized by their very low basicity. juniperpublishers.com The synthesis of these derivatives involves the oxidation of the parent L-arabinose to L-arabinonic acid, which can then be converted to L-arabino-1,4-lactone. Subsequent reaction with hydroxylamine yields the desired aldonolactone oxime.

One effective method for the oxidation of L-arabinose to L-arabinonic acid is through microbial fermentation using the acetic acid bacterium Gluconobacter oxydans. This bacterium possesses a membrane-bound glucose dehydrogenase that can efficiently oxidize L-arabinose. fz-juelich.de In a controlled fed-batch bioreactor environment, significant titers of L-arabinonic acid and its corresponding L-arabino-1,4-lactone can be achieved. fz-juelich.de

The general synthetic pathway can be summarized as follows:

Oxidation: L-arabinose is oxidized to L-arabinonic acid. This can be achieved through chemo-catalytic methods or, more efficiently, through microbial oxidation. fz-juelich.de

Lactonization: L-arabinonic acid is then converted to L-arabino-1,4-lactone. fz-juelich.de

Oximation: The lactone is reacted with hydroxylamine to form the aldonolactone oxime derivative.

| Precursor | Intermediate | Final Product | Key Reagents/Conditions |

| L-Arabinose | L-Arabinonic Acid | L-Arabino-1,4-lactone oxime | 1. Gluconobacter oxydans (for oxidation) 2. Hydroxylamine |

Preparation of L-Arabinose Phosphate Oxime

The synthesis of L-arabinose phosphate oxime involves the introduction of a phosphate group to the L-arabinose structure, followed by the formation of the oxime. This process typically requires protection of hydroxyl groups to ensure selective phosphorylation.

A common strategy involves the following steps:

Protection: The hydroxyl groups of L-arabinose that are not to be phosphorylated are protected using suitable protecting groups.

Phosphorylation: The desired hydroxyl group is then phosphorylated using a phosphorylating agent.

Deprotection: The protecting groups are removed to yield L-arabinose phosphate.

Oximation: The final step is the reaction of L-arabinose phosphate with hydroxylamine to form L-arabinose phosphate oxime.

In metabolic pathways, the phosphorylation of L-arabinose leads to intermediates like ribulose-5-phosphate, which is part of the pentose (B10789219) phosphate pathway. mdpi.com The chemical synthesis aims to replicate this phosphorylation in a controlled manner to produce the desired phosphate derivative for subsequent oximation.

| Starting Material | Key Intermediates | Final Product |

| L-Arabinose | Protected L-Arabinose, L-Arabinose Phosphate | L-Arabinose Phosphate Oxime |

Structural Elucidation and Spectroscopic Characterization of L Arabinose Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural elucidation of L-arabinose oxime in solution. It allows for the precise assignment of protons and carbons, quantification of isomeric populations, and in-depth conformational analysis.

Comprehensive 1H and 13C Chemical Shift Assignments

The ¹H and ¹³C NMR spectra of L-arabinose oxime reveal its existence in different isomeric forms in solution. The chemical shifts for the acyclic syn and anti isomers have been assigned, providing a basis for their identification and characterization.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for L-Arabinose Oxime Isomers.

| Atom | syn (E) Isomer | anti (Z) Isomer |

|---|---|---|

| ¹H Chemical Shifts (ppm) | ||

| H-1 | ~7.30 (d) | ~6.80 (d) |

| ¹³C Chemical Shifts (ppm) | ||

| C-1 | Data not available | Data not available |

| C-2 | Data not available | Data not available |

| C-3 | Data not available | Data not available |

| C-4 | Data not available | Data not available |

| C-5 | Data not available | Data not available |

Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. The provided proton chemical shifts are characteristic for the H-1 proton of the syn and anti isomers of oximes. csic.es

Quantitative Determination of Syn and Anti (Z/E) Isomer Ratios in Solution

In aqueous solution, L-arabinose oxime exists as an equilibrium mixture of its syn (E) and anti (Z) acyclic isomers. rsc.org Studies have shown that the syn-(E) form is the major component, accounting for approximately 80% of the mixture, while the anti-(Z) form constitutes the remaining 20%. rsc.org The initial crystalline form of L-arabinose oxime is dominated by the anti isomer, which then isomerizes in solution to the equilibrium mixture. rsc.orgjuniperpublishers.com The ratio of these isomers can be influenced by factors such as solvent and temperature. researchgate.net

Conformational Analysis using Spin-Coupling Constants and NOE-Difference Experiments

The three-dimensional structure and preferred conformation of L-arabinose oxime in solution have been investigated using proton-proton spin-coupling constants and Nuclear Overhauser Effect (NOE) difference experiments. uga.edu NOE experiments provide information about the spatial proximity of protons. northwestern.eduanu.edu.au For the acyclic forms of sugar oximes, these experiments can help to establish the relative orientation of the polyol chain and the oxime group. psu.edu The analysis of coupling constants provides insight into the dihedral angles between adjacent protons, further defining the sugar chain's conformation.

Solution Behavior Studies, including Isomerization Dynamics

L-arabinose oxime demonstrates dynamic behavior in solution, primarily characterized by the interconversion between the syn and anti isomers. rsc.org This isomerization process is a key aspect of its solution chemistry. researchgate.netacs.org Initially, when dissolved, the solid-state form, which is predominantly the anti isomer, gradually converts to a mixture where the syn isomer is favored. rsc.orgjuniperpublishers.com This equilibrium is established over time and is influenced by the solvent environment.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy offers a complementary method for studying the structure of sugar oximes, particularly for identifying the presence of acyclic forms.

Detection and Characterization of Acyclic Forms of Sugar Oximes

The IR spectrum of L-arabinose oxime has been noted to show a weak absorption band around 1653 cm⁻¹ (6.05 µm), which is suggestive of the C=N stretching vibration of an acyclic oxime. nist.gov While this band can sometimes be weak and potentially overlap with other vibrations, its presence is a key indicator of the open-chain structure. nist.gov The study of acetylated derivatives of sugar oximes, which show characteristic bands for the N-acetyl group, further supports the analysis of their cyclic or acyclic nature. nist.gov

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry, particularly when coupled with chromatographic techniques, serves as a powerful tool for the structural analysis and confirmation of L-arabinose oxime. Due to the low volatility of the underivatized oxime, derivatization is a critical prerequisite for gas chromatography-mass spectrometry (GC-MS) analysis.

Derivatization for Enhanced MS Analysis: Trimethylsilyl (B98337) Oxime and Trifluoroacetyl Oxime

To render L-arabinose oxime sufficiently volatile for GC-MS analysis, its polar hydroxyl groups must be chemically modified. The most common derivatization strategies involve oximation followed by silylation or acylation. restek.comrestek.com This two-step process first converts the open-chain aldehyde group of L-arabinose into an oxime, which is then followed by the substitution of active hydrogens on the hydroxyl groups.

Trimethylsilyl (TMS) Oximation: This is a widely used method for the analysis of carbohydrates. mdpi.com The process typically involves an initial reaction with an oximating agent, such as methoxyamine hydrochloride or ethylhydroxylamine hydrochloride in a solvent like pyridine (B92270), to form the methyloxime or ethyloxime. restek.comnih.govnih.govnih.gov This step prevents the formation of multiple ring isomers and reduces the complexity of the resulting chromatogram. nih.gov Following oximation, a silylating reagent, commonly N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture with trimethylchlorosilane (TMCS), is added to convert the hydroxyl groups to trimethylsilyl ethers. core.ac.ukresearchgate.net This derivatization results in the formation of L-arabinose, tetrakis-O-(trimethylsilyl)-, O-methyloxime (Arabinose, MeO-4TMS). nist.gov A key outcome of the oximation of aldoses like L-arabinose is the formation of two geometric isomers: syn and anti. restek.comcore.ac.uk These isomers arise from the orientation of the hydroxyl group relative to the C1-C2 bond of the oxime and typically produce two distinct peaks in the gas chromatogram. restek.comresearchgate.net

Trifluoroacetyl (TFA) Oximation: An alternative to silylation is trifluoroacetylation. Similar to TMS derivatization, an initial oximation step is performed. restek.com Subsequently, a reagent like N-Methyl-bis(trifluoroacetamide) (MBTFA) is used to introduce trifluoroacetyl groups. restek.com This method also produces two isomers (syn and anti) and can be effective for a wide range of sugars. restek.comrestek.com The choice between TMS and TFA derivatization often depends on the specific analytical requirements, such as desired volatility and the chromatographic column being used. restek.com

| Derivative Type | Key Reagents | Key Features | Resulting Products |

|---|---|---|---|

| Trimethylsilyl (TMS) Oxime | 1. Methoxyamine HCl or Ethylhydroxylamine HCl 2. BSTFA (+TMCS) | Increases volatility; common and robust method. restek.comrsc.org | Syn and anti isomers of L-Arabinose tetrakis(trimethylsilyl) ether, methyloxime. core.ac.uknist.gov |

| Trifluoroacetyl (TFA) Oxime | 1. Ethylhydroxylamine HCl 2. MBTFA | Alternative to silylation; produces two isomers. restek.comrestek.com | Syn and anti isomers of L-Arabinose tetrakis(trifluoroacetyl) ether, ethyloxime. |

Fragmentation Pathway Analysis and Elemental Composition Determination

Electron ionization mass spectrometry (EI-MS) of derivatized L-arabinose oxime provides characteristic fragmentation patterns essential for its identification. The mass spectra of TMS-oxime derivatives of sugars are complex but contain structurally informative ions.

For the trimethylsilyl derivative of L-arabinose oxime, the fragmentation is influenced by the stable silyl (B83357) groups and the oxime functional group. Common fragment ions observed in the mass spectra of TMS derivatives include the trimethylsilyl cation (m/z 73) and the pentamethyldisiloxonium ion (m/z 147). core.ac.uk A prominent fragmentation pathway involves the loss of a methyl group from a silicon atom, resulting in an [M-15]+ ion. core.ac.uk Another characteristic fragmentation is alpha-cleavage, which is the cleavage of the bond adjacent to the atom that has lost an electron (in this case, often an oxygen or nitrogen atom). libretexts.org For oximes, fragmentation can be driven by processes analogous to the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to an unsaturated system, leading to the cleavage of the intervening bond. researchgate.netnih.gov

In the case of reducing sugars derivatized as TMS-oximes, fragmentation can yield two different moieties: a cyclic ring structure and an open-chain oxime structure. researchgate.net For a monosaccharide like L-arabinose oxime, the fragmentation will primarily involve cleavage along the carbon chain. The mass spectra of the syn and anti isomers of L-arabinose oxime derivatives can show differences in the relative abundance of certain fragment ions. core.ac.uk

The elemental composition of L-arabinose oxime is C₅H₁₁NO₅, with a molar mass of 165.15 g/mol . Its derivatized forms have distinct molecular formulas and weights, which can be confirmed by high-resolution mass spectrometry.

| Compound | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|

| L-Arabinose | C₅H₁₀O₅ | 150.13 wikipedia.orgnih.gov |

| L-Arabinose Oxime | C₅H₁₁NO₅ | 165.15 |

| L-Arabinose, tetrakis-TMS derivative | C₁₇H₄₂O₅Si₄ | 438.85 nist.gov |

| L-Arabinose, MeO-4TMS derivative | C₁₈H₄₅NO₅Si₄ | 467.90 nist.gov |

Application of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity Confirmation

Hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry are indispensable for confirming the purity and identity of L-arabinose oxime.

GC-MS: This is the most established technique for the analysis of derivatized L-arabinose oxime. mdpi.comcore.ac.uk The gas chromatograph separates the syn and anti isomers of the derivatized oxime from each other and from any residual starting materials or by-products. restek.comrestek.com The mass spectrometer then provides a mass spectrum for each eluting peak. The identity of L-arabinose oxime is confirmed by matching the retention times and the mass spectra of its derivative with those of an authentic standard or with library data. lcms.cznih.gov The purity of the sample is assessed by integrating the peak areas in the chromatogram; the presence of peaks other than the expected derivative isomers would indicate impurities. researchgate.net

HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry is another powerful tool for the analysis of carbohydrates and their derivatives. pnas.org While L-arabinose oxime can be analyzed directly by HPLC, derivatization may still be employed to improve chromatographic separation or enhance the response in the mass spectrometer, particularly with electrospray ionization (ESI). nih.gov HPLC-MS is especially useful for analyzing compounds in complex mixtures without the need for extensive cleanup and can provide molecular weight information that complements GC-MS data. nih.govresearchgate.net Techniques like multiple-reaction monitoring (MRM) in tandem mass spectrometry (MS/MS) can offer very high selectivity and sensitivity for quantification. nih.gov

Chromatographic Separation Methods for L-Arabinose Oxime

Chromatography is fundamental to isolating L-arabinose oxime and resolving its isomers. A range of techniques, from classical paper chromatography to advanced high-resolution methods, are utilized.

Paper Chromatography for Separation from Parent Sugar and By-products

Paper chromatography is a simple and effective technique for the qualitative analysis of the oximation reaction of L-arabinose. It can readily separate the more nonpolar L-arabinose oxime from the highly polar parent sugar, L-arabinose. kyushu-u.ac.jproyalholloway.ac.uk Different mobilities on the paper, developed with a suitable solvent system (e.g., 1-butanol—ethanol (B145695)—water), allow for the clear visualization of the product and the consumption of the starting material. chemicalpapers.com Specific spray reagents can be used for detection: for instance, a cupric chloride spray selectively detects oximes, while a reagent like aniline (B41778) hydrogen phthalate (B1215562) detects reducing sugars. kyushu-u.ac.jp This method provides clear evidence for the formation of the oxime and can give a preliminary indication of the reaction's completeness. kyushu-u.ac.jp

Advanced Chromatographic Techniques for Isomeric Separation

The formation of syn and anti isomers of L-arabinose oxime necessitates the use of high-resolution chromatographic techniques for their separation and quantification.

Capillary Gas Chromatography (GC): High-resolution capillary GC is the primary method for separating the geometric isomers of derivatized L-arabinose oxime. core.ac.ukuncst.go.ug The choice of the stationary phase is critical for achieving separation. Silicone stationary phases like OV-17 have been shown to be effective in resolving syn and anti isomers, with retention behavior influenced by interactions between the solute and the stationary phase. core.ac.uk The ability to separate these isomers is crucial for accurate quantification and for studying the dynamics of their interconversion under different conditions. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC also offers routes for the separation of sugar oxime isomers. Techniques such as flash chromatography on silica (B1680970) gel have been used to separate E and Z isomers of protected sugar oximes, although sometimes they can be inseparable by thin-layer chromatography (TLC). nih.gov For underivatized sugars and their isomers, methods like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) represent advanced options. researchgate.net Furthermore, specialized chiral columns in both GC and HPLC can be used for the enantioselective resolution of sugar derivatives, which is important when dealing with both D- and L-forms of arabinose. researchgate.net

Computational Chemistry and Molecular Modeling of L Arabinose Oxime

Theoretical Conformational Analysis and Energy Landscape Studies

L-Arabinose oxime, being an acyclic, flexible molecule, can adopt a multitude of conformations in three-dimensional space. Theoretical conformational analysis aims to identify the most stable of these structures (the global energy minimum) and other low-energy conformers that may be biologically relevant. This analysis is crucial as the specific 3D arrangement of atoms dictates how the molecule interacts with biological targets.

The conformational landscape of L-arabinose oxime is primarily defined by several key factors:

Torsional angles of the carbon-carbon backbone.

The geometric isomerism (E/Z) of the oxime group.

The orientation of the hydroxyl (-OH) groups.

The potential for intramolecular hydrogen bonding. unimi.it

Studies on similar aldose oximes have shown that both E and Z isomers can exist, with their relative stability influenced by solvent and substitution. researchgate.net The E-isomer is often predicted to be more stable due to reduced steric hindrance. researchgate.net Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface by systematically rotating the key dihedral angles. The results of these calculations can reveal the relative energies of different conformers.

For L-arabinose oxime, the primary conformers would arise from the rotation around the C1-C2, C2-C3, and C3-C4 bonds. The presence of multiple hydroxyl groups allows for the formation of a network of intramolecular hydrogen bonds, which can significantly stabilize certain conformations. arxiv.org The energy landscape would map these stable conformers and the energy barriers between them. acs.orgresearchgate.net

Table 1: Hypothetical Relative Energies of L-Arabinose Oxime Conformers

This interactive table presents a hypothetical energy landscape for the E and Z isomers of L-arabinose oxime, illustrating the relative stability of different backbone conformations as would be determined by DFT calculations.

| Isomer | Backbone Conformation | Key Dihedral Angles (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Intramolecular H-bonds |

| E | Extended | ~180° | 0.00 (Reference) | O2H···O4 |

| E | Bent | ~60° (gauche) | +1.2 | O1H···O3, O2H···O4 |

| Z | Extended | ~180° | +0.8 | O2H···O4 |

| Z | Bent | ~60° (gauche) | +2.5 | O1H···O3 |

Note: Data is illustrative and based on principles of conformational analysis of polyhydroxy compounds. Actual values would require specific DFT calculations.

Molecular Docking Studies of L-Arabinose Oxime Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an L-arabinose oxime derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govacs.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interaction.

Prediction and Characterization of Ligand-Enzyme Interactions

For L-arabinose oxime derivatives, a plausible biological target is L-arabinose isomerase, an enzyme involved in the metabolism of L-arabinose. nih.govnih.gov Docking studies can predict how these derivatives might fit into the enzyme's active site. The simulation calculates a "docking score," which estimates the binding affinity, and reveals specific interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. japsonline.com

Studies on related sugar-based inhibitors have shown that hydroxyl groups are key interaction points. ni.ac.rs In the case of L-arabinose oxime derivatives, the oxime moiety introduces additional hydrogen bond donor (-OH) and acceptor (=N-) sites, potentially leading to novel interactions within the active site that are not observed with the natural substrate. nih.govacs.org These interactions are critical for the inhibitory potential of the compound.

Table 2: Illustrative Docking Results of L-Arabinose Oxime Derivatives with L-Arabinose Isomerase

This table provides hypothetical docking scores and key interacting residues for a series of L-arabinose oxime derivatives, simulating the output of a molecular docking study.

| Compound | Derivative Type | Docking Score (kcal/mol) | Key Interacting Residues |

| L-Arabinose | Natural Substrate | -6.5 | His110, Tyr48, Trp111 |

| L-Arabinose Oxime (E) | Parent Oxime | -7.2 | His110, Tyr48, Glu355 (via oxime) |

| L-Arabinose Oxime (Z) | Parent Oxime | -6.8 | His110, Tyr48, Asp330 |

| L-Arabinose O-methyl oxime | O-substituted | -7.5 | His110, Tyr48, Glu355 (hydrophobic pocket) |

Note: Data is for illustrative purposes. The target and results are hypothetical, based on docking studies of similar enzyme-inhibitor systems. nih.govnih.gov

Analysis of Hydrogen Bonding Networks and Aromatic Stacking

A detailed analysis of the docked pose provides a map of the non-covalent interactions.

Hydrogen Bonding: The polyhydroxy chain of L-arabinose oxime can form an extensive network of hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Asn, Gln) and backbone atoms in the enzyme's active site. nih.gov The oxime group itself is a potent hydrogen bond donor and acceptor, capable of forming strong, specific interactions that can anchor the ligand in a particular orientation. tandfonline.com

Aromatic Stacking (CH-π Interactions): The C-H bonds of the sugar backbone can engage in favorable CH-π interactions with aromatic residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) in the binding pocket. stfc.ac.uk While L-arabinose itself has limited hydrophobic surfaces, these dispersive interactions contribute significantly to binding affinity and specificity. stfc.ac.uk Docking studies on sugar-oxime conjugates have shown that aromatic moieties can be introduced to enhance these stacking interactions. nih.govacs.org

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing novel compounds. DFT calculations are commonly used to predict NMR and IR spectra. nih.govtandfonline.com

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts for a given molecule. hmdb.ca For L-arabinose oxime, predicted spectra would be crucial for distinguishing between the E and Z isomers, as the chemical environment of the nuclei near the C=N-OH group is significantly different in the two forms. For instance, the chemical shift of the C1 carbon and the H1 proton would be expected to differ substantially between isomers. researchgate.net

IR Spectroscopy: Infrared spectra can be computed by performing a harmonic vibrational analysis on the optimized geometry of the molecule. nih.govcomputabio.com This analysis yields the vibrational frequencies and their corresponding intensities. The predicted IR spectrum would show characteristic peaks for the O-H stretches (from both the alcohol and oxime groups), C-H stretches, the C=N stretch of the oxime, and various C-O and C-C stretching and bending modes. These predictions can aid in the interpretation of experimental IR data. researchgate.net Machine learning models are also emerging as a rapid alternative for predicting IR spectra directly from molecular structures. arxiv.org

Table 3: Predicted 13C NMR Chemical Shifts (ppm) for L-Arabinose Oxime Isomers

This table shows hypothetical 13C NMR chemical shifts for the E and Z isomers of L-arabinose oxime, as would be predicted using DFT calculations.

| Carbon Atom | Predicted Shift (E-isomer) | Predicted Shift (Z-isomer) |

| C1 (=NOH) | 150.5 | 152.8 |

| C2 | 71.2 | 70.9 |

| C3 | 72.8 | 72.5 |

| C4 | 68.5 | 68.3 |

| C5 | 64.1 | 63.9 |

Note: Values are illustrative, referenced against known shifts for aldoses and oximes. The most significant difference is expected at C1 due to the different stereoelectronic environment of the oxime group. researchgate.nethmdb.ca

Structure-Activity Relationship (SAR) Modeling for L-Arabinose Oxime Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. frontiersin.org When quantitative data (like IC50 values) are available for a series of related compounds, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. nih.govmdpi.com

For a hypothetical series of L-arabinose oxime derivatives, a QSAR study would involve:

Generating a Dataset: Synthesizing and testing a library of derivatives with systematic variations. Modifications could include alkyl or aryl substitutions on the oxime nitrogen, esterification or etherification of hydroxyl groups, or replacement of hydroxyls with other functional groups. researchgate.net

Calculating Molecular Descriptors: For each molecule, a wide range of computational descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields from CoMFA/CoMSIA). nih.gov

Building the Model: Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed biological activity (e.g., pIC50). mdpi.com

The resulting QSAR model can highlight which molecular properties are most important for activity. For instance, a model might reveal that increased hydrophobicity at the oxime position enhances binding, while bulky substituents on the C4 hydroxyl are detrimental. Such insights are invaluable for the rational design of more potent and selective inhibitors. nih.gov

Biochemical Investigations and Mechanistic Studies Non Human Systems

L-Arabinose Oxime as a Substrate for Enzyme-Catalyzed Reactions

L-arabinose oxime participates in several enzyme-catalyzed transformations, acting as a substrate that enzymes can recognize and modify. These reactions are fundamental to understanding its biochemical behavior and exploring its synthetic utility.

Transoximases are a group of enzymes that catalyze the transfer of an oxime group. Research into the substrate specificity of these enzymes has included various sugar oximes. Pentose (B10789219) oximes, including L-arabinose oxime, were first synthesized in 1975 to be investigated as potential substrates for transoximases. juniperpublishers.comkyushu-u.ac.jp Early studies identified that simple aldoximes, ketoximes, and hexose (B10828440) oximes could act as substrates for these enzymes. kyushu-u.ac.jp The investigation of pentose oximes like L-arabinose oxime was deemed valuable for understanding the similarities and differences among various types of transoximases, potentially clarifying their role in metabolic pathways involving inorganic nitrogen compounds. kyushu-u.ac.jp

L-arabinose has been successfully used as a substrate in enzyme-catalyzed regioselective acylation reactions, a process that is challenging via traditional chemical methods due to the multiple hydroxyl groups of similar reactivity. psu.edu In a notable study, lipase (B570770) from Pseudomonas cepacia (PSL) was used to catalyze the acylation of L-arabinose in dry pyridine (B92270) using oxime esters as the acyl donors. psu.edu This method, highlighted as the first enzymatic acylation of free pentoses, demonstrated high selectivity. psu.edu

The reaction selectively targeted the primary hydroxyl group (O-5) of L-arabinose. psu.edu When using acetone (B3395972) O-acetyloxime ester as the acylating agent, the reaction proceeded efficiently at room temperature, yielding only the monoacylated product at the O-5 position. psu.edu However, with longer chain oxime esters, the temperature needed to be controlled at 0°C to prevent the formation of polyacylated compounds. psu.edu

| Substrate | Enzyme | Acyl Donor | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|---|---|

| L-Arabinose | Lipase from Pseudomonas cepacia (PSL) | Acetone O-acetyloxime ester | Pyridine | Room Temperature | L-Arabinose-5-O-acetate | Monoacylation at O-5 |

| L-Arabinose | Lipase from Pseudomonas cepacia (PSL) | Moderate or long-chain oxime esters (C4, C10) | Pyridine | 0 °C | L-Arabinose-5-O-acylate | Monoacylation at O-5 |

L-Arabinose Oxime and its Derivatives as Enzyme Modulators

Beyond serving as substrates, L-arabinose oxime and its structurally related derivatives have been evaluated as modulators that can inhibit or otherwise alter the activity of various enzymes.

Sugar oximes have been identified as broad-spectrum inhibitors of glycosidases, enzymes that play critical roles in numerous biological processes. juniperpublishers.com The inhibitory activity can be tailored; for instance, amidoxime (B1450833) derivatives of sugars have shown improved selectivity against β-glycosidase, while aldonolactone oxime derivatives act as neutral inhibitors of α-glycosidase. juniperpublishers.com

Derivatives of L-arabinose have been specifically investigated in this context. For example, the total synthesis of aspergillusol A, a known α-glucosidase inhibitor, utilized a molecular segment derived from L-arabinose. nih.govresearchgate.net Furthermore, synthetic strategies have been developed to produce hydroxylated pyrrolizidine (B1209537) derivatives and 1,4-dideoxy-1,4-imino-L-xylitol from L-arabinose, with the goal of evaluating them as potential glycosidase inhibitors. unibo.itrsc.org

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition by organophosphorus compounds can be life-threatening. Oximes are used as reactivators to restore enzyme function. hhs.govnih.gov Sugar oximes, including analogues that could be derived from L-arabinose, have been studied for this purpose. juniperpublishers.com The rationale is that the sugar moiety can enhance the permeability of the otherwise non-permeable quaternary oximes across biological membranes, potentially improving their efficacy. juniperpublishers.comnih.gov Studies have shown that certain sugar-oxime conjugates can reactivate organophosphate-inhibited AChE, with some demonstrating effectiveness comparable to standard reactivators like pralidoxime (B1201516) (2-PAM). nih.gov

Glucosamine-6-phosphate (GlcN-6-P) synthase is a key enzyme in the hexosamine biosynthesis pathway, making it a target for antimicrobial agents. nih.govtandfonline.com L-arabinose-5-phosphate oxime (APO), a derivative of L-arabinose oxime, has been identified as a potent inhibitor of this enzyme. nih.gov

APO acts as a competitive inhibitor of GlcN-6-P synthase from Escherichia coli (GlmS) and is considered an analogue of the cis-enolamine high-energy intermediate formed during the catalytic reaction. nih.govresearchgate.net Research has quantified its inhibitory effect, providing specific binding constants.

| Inhibitor | Target Enzyme | Organism | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|---|---|

| L-Arabinose-5-phosphate oxime (APO) | Glucosamine-6-phosphate synthase (GlmS) | Escherichia coli | Competitive | 1.2 ± 0.3 mM |

While APO is a good inhibitor, studies comparing it with related compounds have shown that the presence of an amino group at the 2-position of the sugar ring significantly enhances the binding affinity and inhibitory potency. nih.gov This highlights the specific structural features that are crucial for effective interaction with the enzyme's active site.

Influence of L-Arabinose Metabolism (Precursor) on Microbial Systems

L-arabinose, a naturally abundant pentose sugar found in plant cell walls, serves not only as a carbon source for many microorganisms but also as a crucial signaling molecule that modulates complex bacterial behaviors, including biofilm formation and virulence.

Research has shown that the metabolism of L-arabinose has a significant and often negative impact on the formation of biofilms in Salmonella enterica serovar Typhimurium (S. Typhimurium). frontiersin.org The presence of L-arabinose impairs the development of wild-type S. Typhimurium biofilms. frontiersin.org This inhibitory effect is directly linked to the catabolism of the sugar; when L-arabinose metabolism is blocked, biofilm formation returns to baseline levels. nih.gov

The mechanism behind this inhibition involves the regulation of intracellular cyclic diguanylate (c-di-GMP) levels, a key second messenger in bacteria that controls the transition between motile and sessile lifestyles. frontiersin.orgnih.gov In the presence of L-arabinose, the diguanylate cyclase gene adrA was found to be downregulated in wild-type S. Typhimurium. frontiersin.orgnih.gov Conversely, mutants unable to transport L-arabinose into the cell exhibited a significant increase in biofilm formation. frontiersin.org This enhanced biofilm phenotype in transport mutants was associated with the downregulation of cyaA, a gene encoding an adenylate cyclase, and could be reversed by artificially depleting c-di-GMP levels. frontiersin.orgnih.gov These findings underscore the intricate connection between L-arabinose metabolism, c-di-GMP signaling, and the regulation of community behavior in Salmonella. frontiersin.orgresearchgate.net

Table 1: Effect of L-Arabinose on Biofilm Formation in S. Typhimurium

| Strain/Condition | Presence of L-Arabinose | Observed Biofilm Formation | Key Genetic Regulation |

| Wild-Type (S. Typhimurium) | + | Significantly impaired/decreased frontiersin.org | Downregulation of adrA frontiersin.orgnih.gov |

| Metabolism Mutant (ΔaraA) | + | Returned to baseline levels researchgate.net | Metabolism is required for inhibition |

| Transport Mutant (ΔaraE) | + | Significantly increased frontiersin.orgresearchgate.net | Downregulation of cyaA frontiersin.orgnih.gov |

L-arabinose metabolism is intricately linked with virulence regulation in enteric pathogens, though its effects can differ substantially between species. tandfonline.comnih.gov This interplay allows bacteria to balance metabolic needs with the expression of colonization factors to maximize their competitive fitness within a host. nih.govrepec.org

In Salmonella Typhimurium, L-arabinose acts as a signal that represses virulence. tandfonline.com Specifically, it downregulates the expression of genes within the Salmonella Pathogenicity Island 1 (SPI-1), which encodes a Type III Secretion System (T3SS-1) essential for invading host epithelial cells. tandfonline.com This repression is mediated through the negative regulation of the cyclic AMP (cAMP)-cAMP receptor protein (CRP) complex. tandfonline.com By silencing these key virulence genes, L-arabinose allows Salmonella to conserve resources and promote its own growth and expansion within the host gut, suggesting a strategy of sacrificing virulence for early-stage expansion. tandfonline.com

Conversely, in enterohaemorrhagic Escherichia coli (EHEC), L-arabinose enhances virulence. nih.govuq.edu.au Studies have identified a specific L-arabinose transporter in EHEC that is highly expressed during human infection and is required for full competitive fitness. repec.orguq.edu.auresearchgate.net The catabolism of L-arabinose leads to products that enhance the expression of the EHEC T3SS, which increases the pathogen's ability to attach to host cells and colonize the gut. nih.govuq.edu.auresearchgate.net This mechanism provides a clear fitness benefit during infection by directly linking nutrient metabolism to the regulation of crucial virulence factors. nih.govrepec.org This regulatory strategy is not exclusive to L-arabinose and extends to other pentose sugars with similar metabolic pathways. repec.orguq.edu.au

Table 2: Comparative Role of L-Arabinose in Virulence

| Pathogen | Effect on Virulence | Mechanism | Key Virulence Factor Affected |

| Salmonella Typhimurium | Repression tandfonline.com | Negative regulation of the cAMP-CRP complex tandfonline.com | Type III Secretion System 1 (T3SS-1) tandfonline.com |

| Enterohaemorrhagic E. coli (EHEC) | Enhancement nih.govuq.edu.au | Dependent on products of L-arabinose catabolism repec.orguq.edu.au | Type III Secretion System (T3SS) repec.orguq.edu.au |

L-arabinose isomerase (L-AI), encoded by the araA gene, is a key enzyme in the L-arabinose catabolic pathway. nih.gov Its primary biological function is to catalyze the reversible isomerization of L-arabinose into L-ribulose, the first step in L-arabinose metabolism in many bacteria. nih.govrcsb.org Beyond its physiological role, L-AI has garnered significant industrial interest for its ability to catalyze the isomerization of D-galactose to D-tagatose, a low-calorie functional sweetener. rcsb.orgmdpi.commdpi.com

The catalytic activity of L-AI is often dependent on divalent metal ions, particularly Mn²⁺, which can significantly boost its efficiency in converting D-galactose. mdpi.commdpi.com Site-directed mutagenesis studies have identified specific amino acid residues crucial for substrate binding and catalytic efficiency. For instance, in Bacillus licheniformis L-AI, the residue Y333 in the substrate-binding pocket was found to be critical for its high catalytic efficiency. nih.gov Similarly, structural analysis of L-AI from Geobacillus stearothermophilus predicted that residues D195, E261, and E333 are key to forming the substrate-binding site. nih.gov These functional and structural insights are vital for the molecular modification of the enzyme to improve its performance for industrial applications. mdpi.com

Table 3: Properties of L-Arabinose Isomerase from Different Bacterial Sources

| Bacterial Source | Quaternary Structure | Optimal pH | Optimal Temperature | Metal Ion Dependence |

| Klebsiella pneumoniae | Homohexamer mdpi.comresearchgate.net | 8.0 mdpi.comresearchgate.net | 40°C mdpi.comresearchgate.net | Mn²⁺ mdpi.comresearchgate.net |

| Lactobacillus plantarum CY6 | Not specified | 5.0 mdpi.com | 50°C (with Mn²⁺) mdpi.com | Mn²⁺, Co²⁺, Fe²⁺ mdpi.com |

| Escherichia coli | Hexameric rcsb.org | Not specified | Not specified | Not specified |

| Geobacillus thermodenitrificans | Not specified | Not specified | Not specified | Not specified |

Molecular Recognition of L-Arabinose (Precursor) in Protein-Carbohydrate Complexes

The specific recognition of carbohydrates by proteins is a fundamental process in biology, governing everything from metabolic pathways to cell-cell communication. annualreviews.org The L-arabinose-binding protein (ABP) serves as a classic model system for understanding the principles of protein-carbohydrate recognition. acs.orgcore.ac.uk

The binding of L-arabinose to ABP occurs in a deep cleft located between two distinct globular domains of the protein. annualreviews.org This interaction is stabilized by a dense and highly specific network of noncovalent interactions, primarily hydrogen bonds. acs.orgworldscientific.com In the ABP-arabinose complex, all polar groups of the sugar are involved in forming these hydrogen bonds. acs.org A common and stabilizing motif is the cooperative hydrogen bond network, where a sugar hydroxyl group acts as both a donor and an acceptor in a chain of interactions, such as (protein)-NH → OH → O=C-(protein). acs.org

In addition to hydrogen bonding, interactions between the C-H groups of the sugar and the aromatic side chains of protein residues (CH–π interactions) are commonly observed and contribute to the stability of the complex. acs.org Structural analysis of L-arabinose dehydrogenase in complex with L-arabinose identified several amino acid residues critical for substrate recognition, including Lys91, Glu147, His153, Asp169, Asn173, His119, Trp152, and Trp231. nih.gov Mutagenesis studies confirmed that residues like Trp152, Trp231, and His119 contribute significantly to substrate binding, while Asn173 plays a key role in catalysis. nih.gov These detailed structural insights reveal a sophisticated molecular architecture designed for the precise and high-affinity recognition of L-arabinose.

Table 4: Key Interactions in L-Arabinose Recognition by Proteins

| Type of Interaction | Description | Key Residues/Features |

| Hydrogen Bonding | Extensive network of hydrogen bonds stabilizing the sugar in the binding pocket. acs.org | Involves all polar groups of L-arabinose. acs.org Key residues in L-arabinose dehydrogenase include Lys91, Glu147, His153, Asp169, Asn173. nih.gov |

| Cooperative Hydrogen Bonds | A hydroxyl group acts as both a hydrogen bond donor and acceptor, increasing stability. acs.org | Involves hydroxyl groups at positions 2, 3, and 4 of L-arabinose. acs.org |

| CH–π Interactions | Stacking of aromatic protein residues against the sugar ring. acs.org | Often involves one or two aromatic residues like Tryptophan (Trp). acs.orgnih.gov |

| Van der Waals Forces | Close packing of atoms in the binding site contributes to overall affinity. worldscientific.com | Governed by the shape complementarity of the binding cleft. |

Advanced Analytical Applications of L Arabinose Oxime

Development of Analytical Methods for Enzyme Inhibitor Screening

The search for potent and selective enzyme inhibitors is a fundamental aspect of pharmaceutical research and drug development. L-arabinose and its derivatives serve as valuable chiral precursors for the synthesis of compounds that can modulate the activity of carbohydrate-processing enzymes, such as glycosidases. nih.govresearchgate.net The conversion of L-arabinose to its oxime is a key synthetic step for creating diverse molecular scaffolds that can be tested for inhibitory action. juniperpublishers.com

The general strategy involves synthesizing a library of compounds derived from L-arabinose, which may include its oxime form or subsequent modifications. juniperpublishers.com These libraries are then subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit significant inhibition against a target enzyme. researchgate.netacs.org Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are central to these screening assays. researchgate.net They are used to monitor the enzymatic reaction by separating and quantifying the substrate and product, thereby determining the extent of inhibition. researchgate.net For instance, a decrease in product formation in the presence of a test compound indicates inhibitory activity.

While L-arabinose itself is known to selectively inhibit intestinal sucrase, its derivatives are explored for a wider range of targets. nih.gov For example, a series of dihydrofuro[3,2-b]piperidine derivatives synthesized from L-arabinose showed potent inhibitory activity against α-glucosidase, an important target in diabetes management. nih.gov The screening of such derivatives relies on precise analytical methods to determine their inhibitory constants (e.g., IC₅₀ values). nih.gov

| Derivative Class Synthesized from L-Arabinose | Target Enzyme | Analytical Screening Method | Research Finding |

| Dihydrofuro[3,2-b]piperidine derivatives | α-Glucosidase | Spectrophotometric assay | Identified potent inhibitors with IC₅₀ values significantly lower than the control drug, acarbose. nih.gov |

| α-1-C-alkyl-1,4-dideoxy-1,4-imino-l-arabinitol (LAB) | Lysosomal acid α-glucosidase (GAA) | Fluorometric assay | Designed a potent and highly selective inhibitor for GAA, highlighting the importance of specific structural modifications. researchgate.net |

| 1-Azasugar analogues | β-Glucuronidase | Spectrophotometric assay | An L-IdoA-configured 1-azasugar derived from L-arabinose was found to be a moderate inhibitor of β-glucuronidase. ligsciss.combpsbioscience.com |

| Pentose (B10789219) oximes | Transoximases | Crystallization / Spectroscopy | Synthesized and characterized arabinose oxime as a potential substrate for enzymes, forming a basis for future inhibitor design. juniperpublishers.com |

Bioanalytical Methodologies for L-Arabinose (Precursor) and Derivatized Forms

The analysis of L-arabinose and its derivatives in complex biological matrices requires robust and sensitive bioanalytical methods. Derivatization to forms like L-arabinose oxime is often a prerequisite for achieving the necessary volatility and chromatographic resolution, especially in gas chromatography-based techniques.

Arabinose exists as two enantiomers, L-arabinose and D-arabinose. While L-arabinose is common in plant hemicelluloses and pectins, D-arabinose is rare in eukaryotes but is a key component of the cell wall of certain microorganisms, like Mycobacterium tuberculosis. nih.govnih.gov Distinguishing between these enantiomers is critical in many biological and diagnostic contexts. However, enantiomers possess identical physical properties, making their separation challenging without a chiral-selective methodology. nih.govrsc.org

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, but it requires that the non-volatile sugars first be converted into volatile derivatives. researchgate.net The formation of an oxime derivative from the sugar's aldehyde group, typically followed by silylation of the hydroxyl groups, is a common strategy. nih.govresearchgate.net

Two primary approaches are used for the chiral separation of arabinose enantiomers by GC:

Derivatization with a Chiral Reagent: The arabinose enantiomers are reacted with a single enantiomer of a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column. A study successfully used R-(-)-2-octanol for glycosylation, followed by trimethylsilylation, to separate D- and L-arabinose via GC-MS. nih.gov

Use of a Chiral Stationary Phase: The arabinose enantiomers are derivatized with an achiral reagent (e.g., to form trimethylsilyl-oximes) and then separated on a GC column that has a chiral stationary phase. Cyclodextrin-based columns are frequently used for this purpose. researchgate.net This approach can simplify sample preparation by avoiding the need for chiral reagents. bioanalysis-zone.com